Cas no 656-06-4 (3-amino-4-(trifluoromethoxy)benzoic acid)

3-amino-4-(trifluoromethoxy)benzoic acid Chemical and Physical Properties
Names and Identifiers
-
- 3-amino-4-(trifluoromethoxy)benzoic acid
- 3-Amino-alpha,alpha,alpha-trifluoro-p-anisic acid
- SB80252
- SCHEMBL2348012
- PS-11241
- E81642
- Z1509658115
- AKOS027322784
- 656-06-4
- DA-16875
- EN300-139652
- MFCD18390052
- CS-0133281
- 3-Amino-4-trifluoromethoxybenzoic acid
- 3-amino-4-(trifluoromethoxy)benzoicacid
-
- MDL: MFCD18390052
- Inchi: InChI=1S/C8H6F3NO3/c9-8(10,11)15-6-2-1-4(7(13)14)3-5(6)12/h1-3H,12H2,(H,13,14)
- InChI Key: ZEPYQTSEUXLBDD-UHFFFAOYSA-N
- SMILES: C1=CC(=C(C=C1C(=O)O)N)OC(F)(F)F
Computed Properties
- Exact Mass: 221.03
- Monoisotopic Mass: 221.03
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 15
- Rotatable Bond Count: 3
- Complexity: 244
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.9
- Topological Polar Surface Area: 72.6A^2
Experimental Properties
- Density: 1.528±0.06 g/cm3 (20 ºC 760 Torr),
- Solubility: Slightly soluble (1.3 g/l) (25 º C),
3-amino-4-(trifluoromethoxy)benzoic acid Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-139652-0.25g |
3-amino-4-(trifluoromethoxy)benzoic acid |
656-06-4 | 93% | 0.25g |
$173.0 | 2023-04-20 | |
Apollo Scientific | PC501957-1g |
3-Amino-4-(trifluoromethoxy)benzoic acid |
656-06-4 | 1g |
£48.00 | 2025-02-21 | ||
Enamine | EN300-139652-10.0g |
3-amino-4-(trifluoromethoxy)benzoic acid |
656-06-4 | 93% | 10g |
$1504.0 | 2023-04-20 | |
Apollo Scientific | PC501957-250mg |
3-Amino-4-(trifluoromethoxy)benzoic acid |
656-06-4 | 250mg |
£16.00 | 2025-02-21 | ||
abcr | AB280067-250 mg |
3-Amino-4-(trifluoromethoxy)benzoic acid ; . |
656-06-4 | 250mg |
€289.20 | 2023-04-26 | ||
Enamine | EN300-139652-0.1g |
3-amino-4-(trifluoromethoxy)benzoic acid |
656-06-4 | 93% | 0.1g |
$122.0 | 2023-04-20 | |
Alichem | A013001671-500mg |
3-Amino-4-(trifluoromethoxy)benzoic acid |
656-06-4 | 97% | 500mg |
$863.90 | 2023-09-01 | |
Alichem | A013001671-1g |
3-Amino-4-(trifluoromethoxy)benzoic acid |
656-06-4 | 97% | 1g |
$1445.30 | 2023-09-01 | |
Enamine | EN300-139652-50mg |
3-amino-4-(trifluoromethoxy)benzoic acid |
656-06-4 | 93.0% | 50mg |
$82.0 | 2023-09-30 | |
Enamine | EN300-139652-5000mg |
3-amino-4-(trifluoromethoxy)benzoic acid |
656-06-4 | 93.0% | 5000mg |
$1014.0 | 2023-09-30 |
3-amino-4-(trifluoromethoxy)benzoic acid Related Literature
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Baobing Huang,Yuchuan Liu,Miao Xia,Jiugen Qiu,Zailai Xie Sustainable Energy Fuels, 2020,4, 559-570
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Daqiang Yuan J. Mater. Chem. A, 2017,5, 1334-1347
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Veena Mounasamy,Ganesh Kumar Mani,Dhivya Ponnusamy,P. R. Reshma,Arun K. Prasad,Sridharan Madanagurusamy New J. Chem., 2020,44, 12473-12485
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Jingxiang Zhao,Lichang Yin,Zhongfang Chen J. Mater. Chem. A, 2019,7, 13284-13292
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Elzbieta Frackowiak Phys. Chem. Chem. Phys., 2007,9, 1774-1785
Additional information on 3-amino-4-(trifluoromethoxy)benzoic acid
Introduction to 3-amino-4-(trifluoromethoxy)benzoic acid (CAS No. 656-06-4)
3-amino-4-(trifluoromethoxy)benzoic acid, identified by its Chemical Abstracts Service (CAS) number 656-06-4, is a significant compound in the field of pharmaceutical and chemical research. This benzoic acid derivative features both an amino group and a trifluoromethoxy substituent, which contribute to its unique chemical properties and potential biological activities. The presence of these functional groups makes it a valuable intermediate in the synthesis of various therapeutic agents, particularly in the development of novel drugs targeting inflammatory and metabolic disorders.
The compound’s structure, characterized by a benzene ring substituted with an amino group at the 3-position and a trifluoromethoxy group at the 4-position, imparts distinct reactivity and solubility characteristics. These features are particularly advantageous in medicinal chemistry, where structural modifications can fine-tune pharmacokinetic and pharmacodynamic properties. The trifluoromethoxy group, in particular, is known for its ability to enhance metabolic stability and binding affinity to biological targets, making it a preferred moiety in drug design.
In recent years, 3-amino-4-(trifluoromethoxy)benzoic acid has garnered attention for its role in the synthesis of inhibitors targeting key enzymes involved in inflammatory pathways. For instance, studies have demonstrated its utility in developing selective inhibitors of cyclooxygenase (COX) enzymes, which play a crucial role in prostaglandin synthesis and are implicated in conditions such as arthritis and pain management. The trifluoromethoxy group’s electron-withdrawing effect can modulate the electronic properties of the molecule, influencing its interactions with biological targets and potentially enhancing therapeutic efficacy.
Moreover, this compound has been explored in the context of metabolic disorders, including diabetes and obesity. Research indicates that derivatives of benzoic acid can influence glucose metabolism and lipid biosynthesis by modulating key signaling pathways. The amino group in 3-amino-4-(trifluoromethoxy)benzoic acid provides a site for further derivatization, allowing chemists to design molecules with enhanced specificity and reduced side effects. Such modifications are critical for developing drugs that can effectively address complex metabolic syndromes without compromising safety.
The synthesis of 3-amino-4-(trifluoromethoxy)benzoic acid typically involves multi-step organic reactions, starting from commercially available precursors such as 3-nitrobenzoic acid or 4-fluoroaniline. The introduction of the trifluoromethoxy group often requires halogenation followed by nucleophilic substitution or metal-catalyzed cross-coupling reactions. Advances in synthetic methodologies have enabled more efficient and scalable production processes, making this compound more accessible for research applications.
In academic research, 3-amino-4-(trifluoromethoxy)benzoic acid has been utilized as a building block for constructing more complex scaffolds with novel biological activities. For example, its incorporation into heterocyclic structures has led to the discovery of compounds with potent anti-inflammatory and antioxidant properties. These studies highlight the versatility of this intermediate in drug discovery programs aimed at addressing unmet medical needs.
The pharmaceutical industry has also shown interest in 3-amino-4-(trifluoromethoxy)benzoic acid due to its potential as a prodrug or a precursor for active pharmaceutical ingredients (APIs). Prodrug strategies leverage bioreversible chemical modifications to enhance drug delivery or bioavailability. By designing derivatives of this compound that are inactive until metabolized in vivo, researchers can achieve targeted therapeutic effects with improved patient compliance.
From a computational chemistry perspective, 3-amino-4-(trifluoromethoxy)benzoic acid serves as an excellent model system for studying molecular interactions at the atomic level. High-throughput virtual screening techniques have been employed to identify derivatives with enhanced binding affinity to protein targets. These computational approaches complement experimental efforts by providing rapid screening of large chemical libraries, accelerating the drug discovery process.
The environmental impact of synthesizing and using 3-amino-4-(trifluoromethoxy)benzoic acid is also a consideration in modern pharmaceutical research. Green chemistry principles emphasize sustainable practices that minimize waste and hazardous exposures. Innovations such as catalytic asymmetric synthesis and solvent-free reactions have been explored to develop more eco-friendly methods for producing this compound.
In conclusion, 3-amino-4-(trifluoromethoxy)benzoic acid (CAS No. 656-06-4) is a versatile intermediate with significant applications in pharmaceutical research and drug development. Its unique structural features make it valuable for designing molecules targeting inflammatory diseases, metabolic disorders, and other therapeutic areas. As research continues to uncover new applications for this compound, its importance in advancing medicinal chemistry is likely to grow further.
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